molecular formula C13H17BF3NO2 B12348347 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B12348347
M. Wt: 287.09 g/mol
InChI Key: WXTPADHCAZCMJV-UHFFFAOYSA-N
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Description

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group, a methyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Substituents: The trifluoromethyl group and the methyl group are introduced onto the pyridine ring using specific reagents and catalysts under controlled conditions.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is attached to the pyridine ring through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The dioxaborolane moiety can participate in coordination with metal ions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
  • 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of both a trifluoromethyl group and a dioxaborolane moiety on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17BF3NO2

Molecular Weight

287.09 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H17BF3NO2/c1-8-9(6-7-10(18-8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3

InChI Key

WXTPADHCAZCMJV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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